4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid are known to inhibit succinate dehydrogenase, the complex ii in the mitochondrial respiration chain .
Mode of Action
Pyrazole derivatives are known to form hydrogen bonds, which can influence their interaction with targets
Biochemical Pathways
Inhibition of succinate dehydrogenase by similar compounds can disrupt the mitochondrial respiration chain , potentially affecting energy production within cells.
Pharmacokinetics
The molecular weight of the compound is 205.01 g/mol , which may influence its absorption and distribution
Result of Action
Inhibition of succinate dehydrogenase by similar compounds can disrupt the mitochondrial respiration chain , potentially leading to decreased energy production within cells.
Biochemical Analysis
Biochemical Properties
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . Additionally, it affects energy-dependent and independent calcium uptake . These interactions suggest that this compound can modulate cellular energy metabolism and calcium signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of oxidative phosphorylation can lead to reduced ATP production, affecting energy-dependent cellular processes . Furthermore, its impact on calcium uptake can influence calcium-dependent signaling pathways, which are crucial for various cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes involved in oxidative phosphorylation, thereby reducing ATP production . This inhibition can lead to a cascade of effects on cellular metabolism and energy homeostasis. Additionally, the compound’s impact on calcium uptake suggests that it may interact with calcium channels or transporters, further influencing cellular calcium levels and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that the compound can maintain its inhibitory effects on oxidative phosphorylation and calcium uptake over extended periods . Its stability and potential degradation products need to be further investigated to understand its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating cellular energy metabolism and calcium signaling. At higher doses, it may cause toxic or adverse effects due to excessive inhibition of oxidative phosphorylation and disruption of calcium homeostasis . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative phosphorylation and calcium uptake The compound’s inhibition of these pathways can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within cellular compartments can influence its activity and function. Understanding the transport mechanisms and distribution patterns of the compound can provide insights into its therapeutic potential and safety profile.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Its localization within mitochondria, for instance, can enhance its inhibitory effects on oxidative phosphorylation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the bromination of 1-methyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-methyl-1H-pyrazole-3-carboxylic acid .
Scientific Research Applications
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemistry: The compound is used in the development of agrochemicals, including herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
- 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
- 4-Bromo-1-ethyl-1H-pyrazole-3-carboxylic acid
Comparison: 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the bromine atom at the 4-position, which can influence its reactivity and binding properties. Compared to its chloro and ethyl analogs, the bromine derivative may exhibit different electronic and steric effects, impacting its chemical behavior and applications .
Properties
IUPAC Name |
4-bromo-1-methylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEPGDCCHVRYHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336744 | |
Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84547-86-4 | |
Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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